tert-Butyl(4-iodobutoxy)dimethylsilane
Overview
Description
tert-Butyl(4-iodobutoxy)dimethylsilane: is an organic compound with the molecular formula (CH₃)₃CSi(CH₃)₂O(CH₂)₄I. It is an iodoorganosilane, which means it contains both iodine and silicon atoms in its structure. This compound is used as a reagent in organic synthesis and has applications in the production of high molecular weight polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(4-iodobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The synthesis involves the substitution of the chlorine atom with an iodine atom through a reaction with sodium iodide in the presence of a suitable solvent .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Sodium Iodide: Used in the synthesis of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically complex organic molecules with various functional groups .
Scientific Research Applications
Chemistry: tert-Butyl(4-iodobutoxy)dimethylsilane is used as a reagent in the multi-step synthesis of complex organic molecules, including spermine synthon and decanucleotide-spermine conjugates .
Biology and Medicine: This compound has been shown to be a potent inhibitor of viral replication, including paramyxoviridae and pneumoviruses. It forms hydrogen bonds with key amino acids in the virus polymerase active site, inhibiting the replication process .
Industry: In the industrial sector, this compound is used as a monomer in the production of high molecular weight polymers .
Mechanism of Action
The mechanism by which tert-Butyl(4-iodobutoxy)dimethylsilane exerts its effects involves the formation of hydrogen bonds with key amino acids in the active site of viral polymerases. This interaction inhibits the replication of viruses, making it a potent antiviral agent .
Comparison with Similar Compounds
tert-Butyl(chloro)dimethylsilane: A precursor in the synthesis of tert-Butyl(4-iodobutoxy)dimethylsilane.
tert-Butyl(4-bromobutoxy)dimethylsilane: Similar structure but contains a bromine atom instead of iodine.
tert-Butyl(4-fluorobutoxy)dimethylsilane: Similar structure but contains a fluorine atom instead of iodine.
Uniqueness: this compound is unique due to its iodine atom, which imparts specific reactivity and properties that are different from its bromine and fluorine analogs. The iodine atom allows it to participate in specific cross-coupling reactions that are not as efficient with bromine or fluorine analogs .
Properties
IUPAC Name |
tert-butyl-(4-iodobutoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJYKISFRSCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401223 | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92511-12-1 | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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